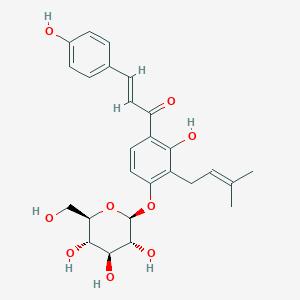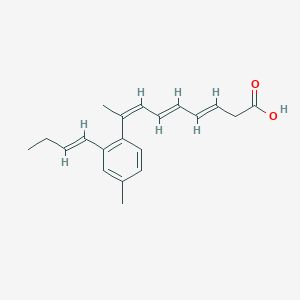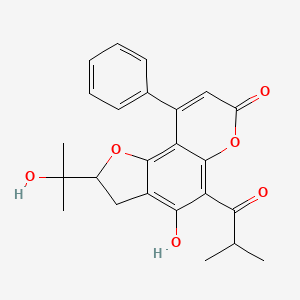
4'-Hydroxyechinenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-hydroxyechinenone is a member of the class of carotenone that is echinenone carrying an additional hydroxy substituent at position 4'. It is a carotenone, an enone and a secondary alcohol. It derives from an echinenone.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Interactions with Proteins : One study explored the photophysical properties of 3′-hydroxyechinenone (3′-hECN), a chromophore of the orange carotenoid protein (OCP). This research highlighted the role of carotenoid-protein interactions in the emission characteristics of 3′-hECN, suggesting the importance of these interactions in biological systems (Otsuka, Mori, & Takano, 2016).
Role in DNA Damage and Repair : Another study investigated the DNA damage caused by catechol estrogens, such as 4-hydroxyestradiol. It was found that 4-hydroxyestradiol is a potent carcinogen, suggesting the importance of understanding its interaction with DNA for cancer research (Newbold & Liehr, 2000).
Neuroprotective Properties : A study on 4‐Hydroxy‐3‐methoxy‐acetophenone demonstrated its neuroprotective properties in rat models. This compound, related to catechol, showed potential in preventing neurodegeneration and cognitive impairments following cerebral ischemia (Romanini et al., 2015).
Reproductive Toxicity : Research on hydroxy-4-methoxybenzophenone, a compound structurally similar to 4'-Hydroxyechinenone, indicated potential reproductive toxicity in humans and animals. This compound, commonly used in skincare, showed altered estrogen and testosterone balance, affecting reproductive health (Ghazipura et al., 2017).
Color Change Mechanism in Carotenoid Protein : A computational study investigated the color change of 3′-hydroxyechinenone in the orange carotenoid protein. The study provided insights into the molecular basis of the color change mechanism, relevant in the context of light absorption and biological signaling (Mori, 2016).
Oxidative Stress and Apoptosis in Cellular Models : Research into 4-Hydroxyestradiol highlighted its role in inducing oxidative stress and apoptosis in human mammary epithelial cells. This study contributes to understanding how certain estrogen metabolites might influence the development of diseases like cancer (Chen, Na, Hurh, & Surh, 2005).
Metabolite Impact on Carotenoid Accumulation in Fish : A study on Atlantic salmon demonstrated that this compound, as part of dietary carotenoids, impacted carotenoid accumulation in the muscle, suggesting the relevance of this compound in aquaculture and fish nutrition (Ytrestøyl et al., 2004).
Role in Lipid Peroxidation and Cellular Defense : The metabolism of 4-hydroxynonenal, a product of lipid peroxidation, was investigated, highlighting the importance of cellular defense mechanisms against oxidative stress. This research is significant in understanding cellular responses to oxidative damage (Siems & Grune, 2003).
Eigenschaften
Molekularformel |
C40H54O2 |
|---|---|
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI-Schlüssel |
RONAGRFBGGXGHB-DKLMTRRASA-N |
Isomerische SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




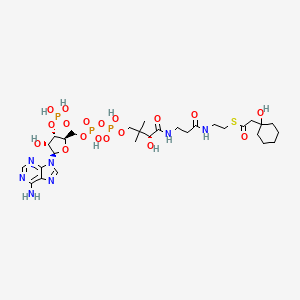
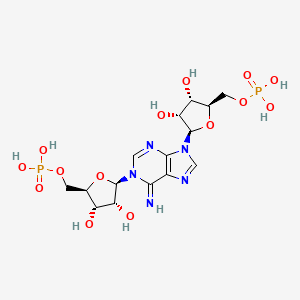
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)



![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)
